molecular formula C24H28N2O14Sb2 B12644786 m-Phenetidine antimonyl tartrate CAS No. 63957-36-8

m-Phenetidine antimonyl tartrate

Cat. No.: B12644786
CAS No.: 63957-36-8
M. Wt: 812.0 g/mol
InChI Key: KYUZNWPJXLTXBC-UHFFFAOYSA-L
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Description

m-Phenetidine antimonyl tartrate is an organoantimony compound characterized by a meta-substituted phenetidine (ethoxy aniline) cation and an antimonyl tartrate anion. The antimonyl group (SbO) forms a coordination complex with tartaric acid, a dicarboxylic acid, creating a structure analogous to other antimonyl tartrates like tartar emetic (potassium antimonyl tartrate). Key properties include:

  • Synthesis: Prepared via metathesis reactions using barium antimonyl tartrate and m-phenetidine salts, crystallizing without water of hydration .

Properties

CAS No.

63957-36-8

Molecular Formula

C24H28N2O14Sb2

Molecular Weight

812.0 g/mol

IUPAC Name

antimony(3+);2,3-dioxidobutanedioate;3-ethoxyaniline;hydron

InChI

InChI=1S/2C8H11NO.2C4H4O6.2Sb/c2*1-2-10-8-5-3-4-7(9)6-8;2*5-1(3(7)8)2(6)4(9)10;;/h2*3-6H,2,9H2,1H3;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2

InChI Key

KYUZNWPJXLTXBC-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCOC1=CC=CC(=C1)N.CCOC1=CC=CC(=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

Origin of Product

United States

Preparation Methods

Synthesis of Antimonyl Tartrate

The synthesis of antimonyl tartrate typically involves the reaction between tartaric acid and antimony trichloride or antimony trioxide. The following method is commonly used:

  • Materials Required:

    • Tartaric acid
    • Antimony trichloride (SbCl₃) or antimony trioxide (Sb₂O₃)
    • Deionized water
    • Organic solvents for washing
  • Procedure:

    • Dissolve tartaric acid in deionized water to form a solution with a concentration of 0.5–0.8 mol/L.
    • Weigh the appropriate amount of antimony trichloride to achieve a molar ratio of tartaric acid to antimony trichloride between 1:0.9 and 1:1.1.
    • Transfer both solutions into a reaction vessel and maintain the temperature between 90°C and 120°C for a duration of 0.5 to 2 hours.
    • Upon completion, cool the mixture to obtain a light yellow transparent solution.
    • Concentrate the solution by heating to yield a white or colorless solid after cooling.
    • Wash the resulting solid with an organic solvent to purify it further.

Reaction with m-Phenetidine

Once the antimonyl tartrate is synthesized, it can be reacted with m-phenetidine to form m-Phenetidine antimonyl tartrate.

  • Materials Required:

    • Synthesized antimonyl tartrate
    • m-Phenetidine
    • Solvent (e.g., ethanol or water)
  • Procedure:

    • Dissolve the synthesized antimonyl tartrate in an appropriate solvent.
    • Gradually add m-phenetidine to the solution while stirring continuously.
    • Maintain the reaction mixture at controlled temperatures (typically room temperature or slightly elevated) for several hours to ensure complete reaction.
    • After the reaction, cool the mixture and allow it to crystallize.
    • Filter and wash the crystals with cold solvent to remove any unreacted materials.

Table: Summary of Preparation Steps

Step Description
1 Dissolve tartaric acid in deionized water (0.5–0.8 mol/L)
2 Add antimony trichloride; maintain temperature (90°C–120°C)
3 Cool and concentrate to obtain solid
4 Wash solid with organic solvent
5 Dissolve antimonyl tartrate in solvent; add m-phenetidine
6 Stir, cool, crystallize, and filter

Research indicates that the purity and yield of this compound can be significantly influenced by the conditions during both synthesis stages:

  • The molar ratio of reactants is crucial; deviations can lead to incomplete reactions or impurities in the final product.

  • Temperature control during reactions ensures that side reactions are minimized, leading to higher yields.

  • Solvent choice during crystallization affects the solubility of byproducts and thus impacts purity.

The preparation methods for this compound involve careful control over reactant ratios, temperatures, and purification techniques to ensure high-quality output suitable for its applications in pharmaceuticals and analytical chemistry. Further optimization of these methods could enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: m-Phenetidine antimonyl tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.

    Reduction: Reduction reactions can convert antimony(V) to antimony(III) within the compound.

    Substitution: The phenetidine moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(III) derivatives.

Scientific Research Applications

Chemistry: m-Phenetidine antimonyl tartrate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. It is used in experiments to understand the behavior of antimony compounds in biological systems.

Medicine: Antimony compounds, including antimonyl tartrate, have been used historically to treat diseases such as leishmaniasis and schistosomiasis .

Industry: In the industrial sector, this compound is used in the production of flame retardants, catalysts, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of m-Phenetidine antimonyl tartrate involves its interaction with molecular targets and pathways within cells. Antimony compounds are known to interfere with cellular metabolism and enzyme activity. The compound can bind to proteins and other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Fluorescence Quenching Studies : Potassium antimonyl tartrate reverses pH-dependent fluorescence quenching in E. coli vesicles, suggesting antimony’s role in ion transport. m-Phenetidine analogues may exhibit similar effects but require empirical validation .
  • Crystallography : Sodium and potassium antimonyl tartrates are well-characterized, but m-phenetidine derivatives lack detailed structural data .
  • Synthetic Optimization : The anhydrous crystallization of this compound contrasts with hydrated potassium analogues, implying distinct purification protocols .

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